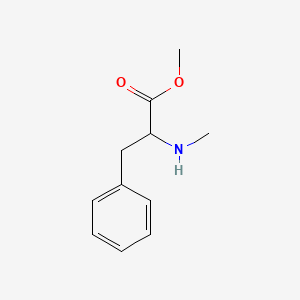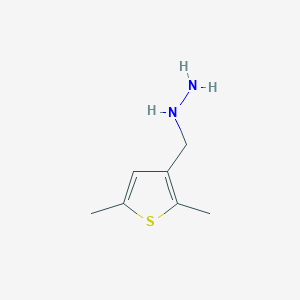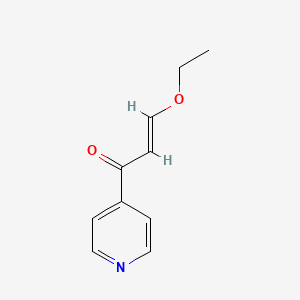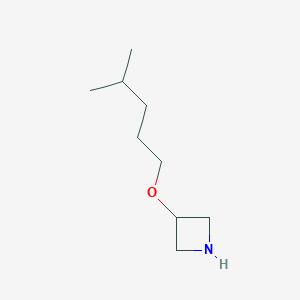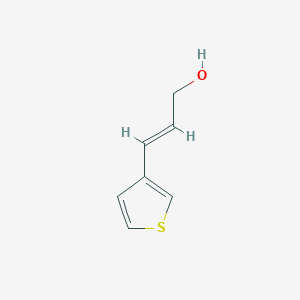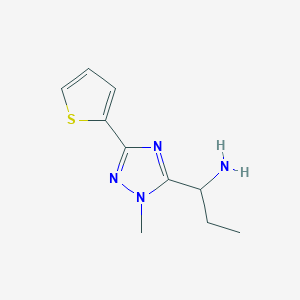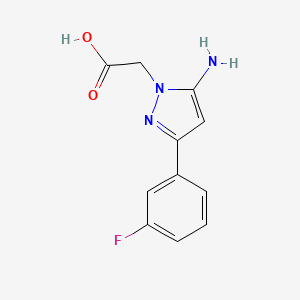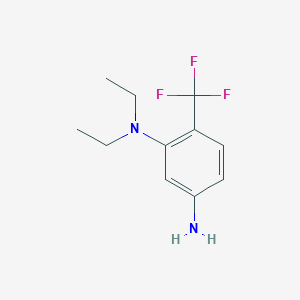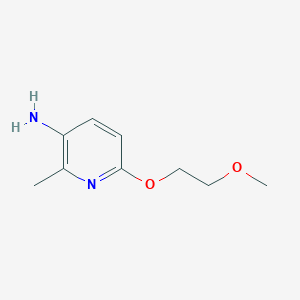
6-(2-Methoxyethoxy)-2-methyl-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)-2-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethoxy)-2-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution to introduce the methoxyethoxy group.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-(2-methoxyethoxy)-2-methylpyridin-3-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques such as distillation or crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(2-Methoxyethoxy)-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-methoxyethoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar structural features but different functional groups.
4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine: A pyrimidine derivative with comparable substituents.
Uniqueness
6-(2-Methoxyethoxy)-2-methylpyridin-3-amine is unique due to its specific combination of functional groups and the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-8(10)3-4-9(11-7)13-6-5-12-2/h3-4H,5-6,10H2,1-2H3 |
InChI Key |
VHKVIIXQGZCQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
